molecular formula C5H6F3N3O B2474892 [4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol CAS No. 1549675-25-3

[4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]methanol

Cat. No.: B2474892
CAS No.: 1549675-25-3
M. Wt: 181.118
InChI Key: NLLQZIXVDLYGBR-UHFFFAOYSA-N
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Description

The compound “4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazoline-3(2H)-thione” is similar in structure . It has a molecular weight of 183.156 and its linear formula is C4H4F3N3S . Another related compound is “4-Methyl-5-trifluoromethyl-4H-1,2,4-tri- azolin-3(2H)-thione” with the same molecular weight and formula .


Molecular Structure Analysis

The molecular structure of “4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazoline-3(2H)-thione” is available as a 2D Mol file or as a computed 3D SD file .


Physical and Chemical Properties Analysis

The physical and chemical properties of “4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazoline-3(2H)-thione” include a molecular weight of 183.155 and a linear formula of C4H4F3N3S .

Scientific Research Applications

Synthesis and Crystallography

  • Compound bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol has been synthesized, with structural establishment through NMR, IR, MS spectra, and X-ray diffraction crystallography, demonstrating specific molecular conformation and packing stabilized by intermolecular interactions (Dong & Huo, 2009).

Chemical Reactions

  • The reaction of 3,5-bis(trifluoromethyl)-1,3,4-oxadiazole with primary amines to produce 4-substituted-3,5-bis(trifluoromethyl)-4H-1.2,4-triazoles under varying conditions has been explored, offering insights into the reactivity of related compounds (Reitz & Finkes, 1989).

Microwave-Assisted Synthesis

  • An efficient method for regioselective synthesis of related heterocyclic amides via microwave-assisted Fries rearrangement under catalyst- and solvent-free conditions was developed, highlighting the versatility of these compounds in synthesis techniques (Moreno-Fuquen et al., 2019).

Schiff-Bases and Metal Complexes

  • The synthesis and characterization of 1,2,4‐triazole-based Schiff‐bases and their Copper(I) complexes have been reported, indicating the potential of these compounds in forming complex structures with metals (Ghassemzadeh et al., 2005).

Polynuclear Copper(II) Complexes

  • Investigations into polynuclear Copper(II) complexes with Schiff-base ligands containing 1,2,4-triazolyl rings have been conducted, revealing intricate structures and magnetic behaviors, demonstrating the compound's application in advanced material science (Bazhina et al., 2019).

Lipase and α-Glucosidase Inhibition

  • Synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide and their subsequent evaluation for lipase and α-glucosidase inhibition were studied, suggesting the compound's potential in biomedical applications (Bekircan et al., 2015).

Safety and Hazards

For the safety and hazards of “4-Methyl-5-(trifluoromethyl)-4H-1,2,4-triazoline-3(2H)-thione”, it is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Properties

IUPAC Name

[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F3N3O/c1-11-3(2-12)9-10-4(11)5(6,7)8/h12H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLLQZIXVDLYGBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=C1C(F)(F)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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